molecular formula C9H13FN2O B13438861 2-fluoro-N-(3-methoxypropyl)pyridin-4-amine

2-fluoro-N-(3-methoxypropyl)pyridin-4-amine

Cat. No.: B13438861
M. Wt: 184.21 g/mol
InChI Key: LITIMDCVWMQZOJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor®, a fluorinating agent, which facilitates the high-yield preparation of fluorinated pyridines . The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methoxypropyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity compared to other fluorinated pyridines.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-fluoro-N-(3-methoxypropyl)pyridin-4-amine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-4-11-8-3-5-12-9(10)7-8/h3,5,7H,2,4,6H2,1H3,(H,11,12)

InChI Key

LITIMDCVWMQZOJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=CC(=NC=C1)F

Origin of Product

United States

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